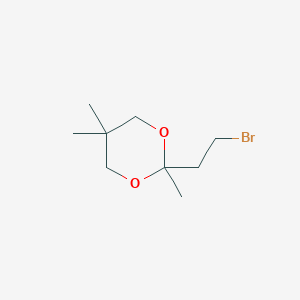
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
概要
説明
The compound “2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane” is a type of organic compound. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms . The “2-Bromoethyl” part suggests the presence of a bromine atom attached to an ethyl group .
Chemical Reactions Analysis
Bromoethyl compounds are often used in nucleophilic substitution reactions . The bromine atom serves as a good leaving group, allowing the ethyl group to attach to other molecules .科学的研究の応用
1. Synthesis and Chemical Reactions
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is used in various synthesis and chemical reactions. For instance, its reactivity with Grignard reagents has been studied for the synthesis of ketone adducts, proving valuable in peptide analog synthesis (Johnson & Miller, 2009). Additionally, it has been utilized in the formation of palladium N-heterocyclic carbene (NHC) complexes, demonstrating its utility in catalyzing the synthesis of triarylamines and secondary amines from anilines and amines (Doǧan et al., 2011).
2. Fuel and Solvent Applications
This compound has potential applications in the production of renewable gasoline, solvents, and fuel additives. Research indicates that derivatives of 1,3-dioxane, including 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, can be used in creating sustainable gasoline blending components and diesel oxygenates due to their high octane rating and low water solubility (Harvey et al., 2016).
3. Polymer and Material Science
In the field of polymer and material science, this compound is involved in the synthesis and conformational analysis of various polymers. Studies have focused on the molecular structure, conformation, and the potential for creating high-molecular-weight polymers, which are essential in material science applications (Albertson & Sjöling, 1992).
4. Analytical Techniques
It also plays a role in analytical techniques, particularly in mass spectrometry. The compound's derivatives have distinct electron ionization mass spectra, which can be useful in understanding fragmentation patterns and ion conformations in mass spectrometry analysis (Albu, 2006).
作用機序
Target of Action
Bromoethyl compounds are often used in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
Mode of Action
Bromoethyl compounds are known to participate in electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
Bromoethyl compounds are often used in the synthesis of small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .
Pharmacokinetics
Bromoethyl compounds are often used in pharmaceutical synthesis, and their pharmacokinetic properties would be expected to vary based on the specific compound and its intended use .
Result of Action
Bromoethyl compounds are often used in the synthesis of antimicrobial agents, suggesting that they may have bactericidal or bacteriostatic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLDQSQVWEZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380712 | |
| Record name | 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
CAS RN |
87842-52-2 | |
| Record name | 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in the synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one?
A1: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane serves as a key building block in the multi-step synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one. It is introduced via an ultrasonically induced Barbier reaction with 6-methoxy-1-tetralone. This reaction is crucial for constructing a portion of the steroid backbone, specifically contributing to the formation of the B and C rings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



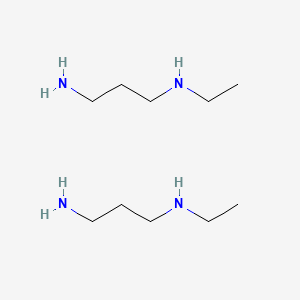
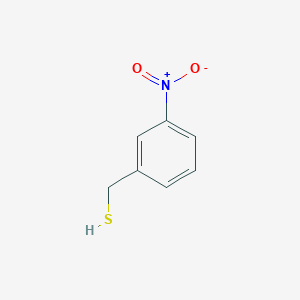
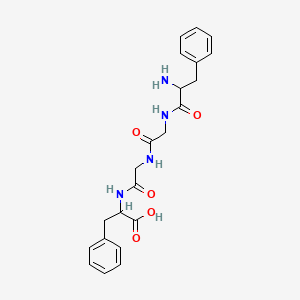

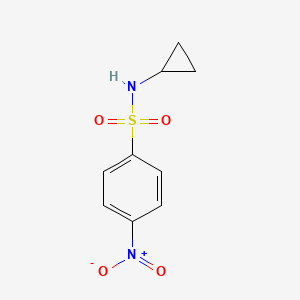
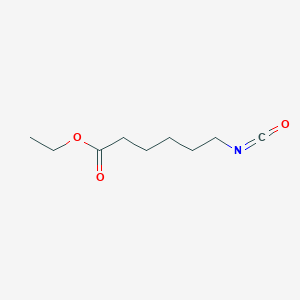

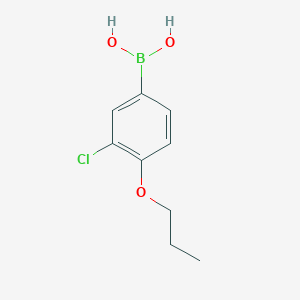
![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)
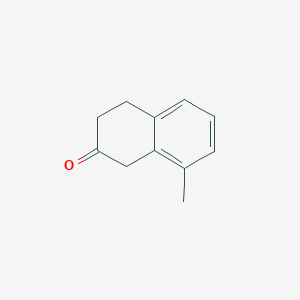
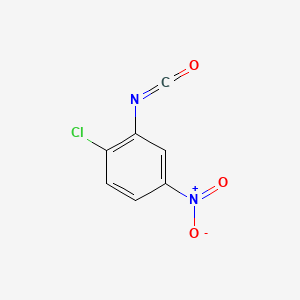

![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)
